molecular formula C21H20ClN3O3 B2407306 2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 904525-32-2

2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No. B2407306
CAS RN: 904525-32-2
M. Wt: 397.86
InChI Key: MTABMZUWRPXRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as CP-945,598, has been found to have a wide range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.

Mechanism of Action

2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide acts as a selective antagonist of the cannabinoid CB1 receptor, which is one of the two main receptors in the endocannabinoid system. By blocking the activity of this receptor, this compound can modulate the effects of endocannabinoids and other compounds that interact with the CB1 receptor.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including the modulation of pain sensation, appetite regulation, and immune function. It has also been shown to have potential applications in the treatment of various neurological disorders, including epilepsy and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide is its selectivity for the CB1 receptor, which allows for more precise modulation of the endocannabinoid system. However, its potency and efficacy can vary depending on the experimental conditions, and it may have limited applicability in certain types of experiments.

Future Directions

There are many potential future directions for research on 2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide, including the development of more potent and selective CB1 receptor antagonists, the investigation of its potential applications in the treatment of neurological disorders, and the exploration of its effects on other physiological systems. Additionally, further research is needed to fully understand the mechanisms underlying its biochemical and physiological effects, as well as its potential limitations in experimental settings.

Synthesis Methods

The synthesis of 2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide involves a multi-step process that begins with the reaction of 4-chlorobenzyl alcohol with 2,3-dichloropyrazine to form 4-(4-chlorobenzyl)-2,3-dichloropyrazine. This intermediate is then reacted with 4-ethylphenylacetic acid in the presence of a coupling agent to form the final product, this compound.

Scientific Research Applications

2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide has been used extensively in scientific research as a tool for studying the endocannabinoid system. This system plays a crucial role in various physiological processes, including pain sensation, appetite regulation, and immune function.

properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-2-15-5-9-18(10-6-15)23-19(26)14-25-12-11-24(20(27)21(25)28)13-16-3-7-17(22)8-4-16/h3-12H,2,13-14H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTABMZUWRPXRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.